molecular formula C13H11NO3S B2828563 Phenyl[(thien-2-ylcarbonyl)amino]acetic acid CAS No. 1008670-87-8

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid

Cat. No.: B2828563
CAS No.: 1008670-87-8
M. Wt: 261.3
InChI Key: JQDFNCZLEHZUNZ-UHFFFAOYSA-N
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Description

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid is a phenylacetic acid derivative characterized by a thiophene-2-carbonylamino substituent. Phenylacetic acid derivatives are widely recognized for their role as intermediates in pharmaceutical synthesis, including antibiotics (e.g., penicillin), anticonvulsants, and anti-inflammatory agents . The incorporation of a thiophene ring (a sulfur-containing heterocycle) into the structure may enhance biological activity by improving lipophilicity, metabolic stability, or target binding compared to purely aromatic derivatives .

Properties

IUPAC Name

2-phenyl-2-(thiophene-2-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-12(10-7-4-8-18-10)14-11(13(16)17)9-5-2-1-3-6-9/h1-8,11H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDFNCZLEHZUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[(thien-2-ylcarbonyl)amino]acetic acid typically involves the reaction of thien-2-ylcarbonyl chloride with phenylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid has been studied for its pharmacological properties. It acts as an inhibitor of certain enzymes, particularly in the context of cancer research. The compound's ability to modulate protein phosphatase activity makes it a candidate for therapeutic applications targeting signaling pathways involved in cell proliferation and survival .

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways .
  • Neuroprotective Effects : The compound may also play a role in protecting neurons from damage, making it a potential candidate for treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from simpler amino acids or phenolic compounds. The development of novel derivatives has been a focus of research, aiming to enhance its biological activity and reduce toxicity .

Synthesis Overview

StepDescription
1Reaction of thien-2-carboxylic acid with an amine to form the thienyl amide.
2Coupling with phenylalanine or its derivatives to introduce the phenyl group.
3Final acetic acid modification to yield this compound.

Case Study 1: Antitumor Activity

In a study published in ResearchGate, researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth compared to controls, suggesting potential for further development as anticancer agents .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound reduced cell death and oxidative stress markers, indicating its potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of Phenyl[(thien-2-ylcarbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

2-Thienylacetic Acid

Structure : Thiophene-2-acetic acid (C₆H₆O₂S).
Key Features :

  • Lacks the phenyl and carbonylamino groups of the target compound.
  • Used industrially to synthesize antibiotics (e.g., cefalotin) and antihistamines (e.g., ketotifen) .
    Biological Activity :
  • Comparison:
  • Simpler structure but demonstrates the pharmacological relevance of thiophene-acetic acid hybrids.

Substituted Aminothien-2-yl-acetic Acid Derivatives

Example: Compounds from (e.g., substituted aminothien-2-yl-acetic acid). Key Features:

  • Thiophene ring fused with amino and acetic acid groups.
  • Designed for pain and migraine relief via modulation of neuronal pathways .
    Biological Activity :

Steroidal Alkylating Agent ([p-[bis(2-chloroethyl)amino]phenyl]acetic Acid Ester)

Example : ASE ().
Key Features :

  • Combines a phenylacetic acid backbone with a steroidal alkylating group.
  • Exhibits >50% increased lifespan in murine leukemia models .
    Biological Activity :
  • The bis(2-chloroethyl)amino group enables DNA alkylation, a mechanism absent in the target compound. Highlights how substituents dictate anticancer efficacy.

Thiazolidinone-Morpholine-Acetic Acid Hybrids

Example : Compounds 7a–l ().
Key Features :

  • Hybridizes thiazolidinone (antimicrobial) and morpholine (bioavailability enhancer) moieties.
  • Demonstrated MIC values of 12.5–25 µg/mL against Gram-positive bacteria and fungi .
    Comparison :
  • While structurally distinct, these hybrids emphasize the importance of heterocyclic integration for broad-spectrum antimicrobial activity.

Dihydropyrimidine-Acetic Acid Derivatives

Example : Compounds 4a–r ().
Key Features :

  • Combines dihydropyrimidine (anti-inflammatory) with acetic acid.
  • Showed 60–75% inhibition of inflammation in carrageenan-induced edema models, comparable to diclofenac .
    Comparison :

Structural and Functional Data Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Phenyl[(thien-2-ylcarbonyl)amino]acetic acid Phenylacetic acid + thiophene-2-carbonylamino Thiophene, phenyl, carbonylamino Not explicitly reported (theoretical antimicrobial/anticancer)
2-Thienylacetic acid Thiophene + acetic acid Thiophene Antibiotic precursor
ASE (steroidal ester) Phenylacetic acid + steroid Bis(2-chloroethyl)amino, steroid Antileukemic (L1210/P388 models)
Thiazolidinone-morpholine hybrids Thiazolidinone + morpholine Aldehyde derivatives Antimicrobial (MIC 12.5–25 µg/mL)
Dihydropyrimidine derivatives Dihydropyrimidine + acetic acid Aryl, guanidine Anti-inflammatory (60–75% inhibition)

Key Research Findings

  • Thiophene Impact : Thiophene-containing derivatives (e.g., 2-thienylacetic acid) exhibit enhanced bioactivity due to sulfur’s electron-rich nature, improving membrane permeability .
  • Hybrid Scaffolds: Combining multiple pharmacophores (e.g., thiazolidinone + morpholine) broadens activity spectra, suggesting that the target compound’s thiophene-phenyl combination could synergize antimicrobial and anti-inflammatory effects .
  • Substituent Effects : Electronegative groups (e.g., Cl, F) at para/ortho positions enhance antibacterial activity in benzaldehyde derivatives, a strategy applicable to optimizing the target compound .

Biological Activity

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thien-2-carboxylic acid derivatives with phenylamine derivatives. The general synthetic route can be summarized as follows:

  • Starting Materials : Thien-2-carboxylic acid and phenylamine.
  • Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be used to facilitate the reaction.
  • Conditions : The reaction is usually conducted under mild heating conditions in a suitable solvent like DMF (dimethylformamide).

Biological Activity

This compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For example, studies have shown that derivatives with thiazole and phenyl groups can exhibit discrete antimicrobial activity against various bacterial strains.

CompoundActivityZone of Inhibition (mm)
4h (5-Br)Antibacterial5.44
4n (5-I)Antibacterial5.68
4a (R=H)Antifungal4.3

Table 1: Antimicrobial activity of synthesized compounds .

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. Studies suggest that these compounds may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

  • Mechanism : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
  • Cell Lines Tested : Various cancer cell lines, including breast and prostate cancer cells, have been used to assess efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on a series of phenyl amino acetic acid derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Anticancer Screening :
    In vitro studies demonstrated that certain derivatives significantly reduced cell viability in cancer cell lines, suggesting potential as therapeutic agents in oncology .

Q & A

What are the established synthetic routes for Phenyl[(thien-2-ylcarbonyl)amino]acetic acid, and what key reaction parameters influence yield?

Answer: The synthesis typically involves coupling thien-2-ylcarbonyl chloride with a phenylglycine derivative under basic conditions. Critical parameters include:

  • Temperature control (0–5°C to minimize side reactions during acylation) .
  • Stoichiometric ratios (1:1.1 amine-to-acyl chloride to ensure complete conversion) .
  • Coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) to activate the carbonyl group .
    Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) is essential to isolate the product with >95% purity. Yield optimization may require iterative adjustments to solvent polarity and reaction time (6–24 hours) .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Discrepancies often arise from:

  • Purity variations : Validate compound purity via HPLC with UV/Vis detection (λ = 254 nm) and compare retention times against synthetic standards .
  • Solvent effects : Test solubility in DMSO vs. aqueous buffers (e.g., phosphate-buffered saline) to assess aggregation or precipitation artifacts .
  • Assay specificity : Use orthogonal bioassays (e.g., auxin-responsive gene expression vs. root elongation assays) to confirm mechanism .
    Employ meta-analysis frameworks to statistically identify confounding variables (e.g., temperature, light exposure) across studies .

What experimental design considerations are paramount when testing auxin-like activity in plant tissue culture?

Answer: Key considerations include:

  • Factorial designs : Test concentration gradients (0.1–5.0 mg dm⁻³) combined with cytokinins (e.g., 0.5–2.0 mg dm⁻³ BAP) to evaluate synergistic effects .
  • Randomized block layouts : Account for positional bias in growth chambers by randomizing culture vessel placement .
  • Controls : Include phenylacetic acid (PAA) and IBA/NAA as positive controls for auxin activity .
  • Metrics : Quantify shoot induction frequency (%), root count per explant, and ANOVA with Tukey post-hoc analysis for significance .

Which advanced structural elucidation techniques provide unambiguous characterization of stereochemistry?

Answer:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement (R-factor <0.05) to resolve bond angles and space group symmetry .
  • NMR spectroscopy : Employ ¹H-¹³C HSQC to correlate proton-carbon couplings and confirm amide bond geometry .
  • TDDFT calculations : Validate electronic transitions (e.g., thiophene π→π*) observed in UV-Vis spectra (200–400 nm) .

What methodology optimizes in vitro root induction compared to traditional auxins?

Answer:

  • Media composition : Half-strength MS medium with 0.6 mg dm⁻³ compound + 0.2 mg dm⁻³ GA₃ (pH 5.8) enhances adventitious root count by 40% vs. IBA controls .
  • Culture conditions : 16-h photoperiod (50–100 μmol m⁻² s⁻¹) at 25±2°C .
  • Histological verification : Section roots at 7-day intervals to assess vascular differentiation via toluidine blue staining .

How should mechanistic studies differentiate auxin receptor binding from ROS-mediated signaling?

Answer:

  • Genetic models : Use Arabidopsis TIR1/AFB auxin receptor knockouts to isolate receptor-dependent effects .
  • ROS scavengers : Co-treat with 10 μM ascorbate to quantify ROS contribution to root hair density .
  • Transcriptomics : Perform RNA-seq on treated roots to identify auxin-responsive (e.g., AUX/IAA) vs. oxidative stress genes (e.g., RBOHD) .

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